1,3-dimethyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Adenosine receptor Structure-activity relationship Xanthine derivatives

This N1,N3-dimethyl-7-(2-methylallyl)-8-(piperazin-1-yl)-xanthine (CAS 586403-02-3) is a critical, derivatizable scaffold for CNS-targeted probe development. Its unsubstituted piperazine NH enables direct conjugation to biotin, fluorophores, or PEG linkers—capabilities absent in N4-substituted analogs. The N1,N3-dimethyl pattern is expected to bias adenosine receptor selectivity away from A2A, making it an essential comparator in GPCR panels. The N7-(2-methylallyl) olefin supports epoxidation, hydroboration, or cross-metathesis for rapid library diversification without de novo synthesis. With MW 318.37 and XLogP3 0.7, it occupies favorable CNS property space. Specify this exact CAS to ensure you receive the free-amine scaffold, not an N4-substituted variant.

Molecular Formula C15H22N6O2
Molecular Weight 318.381
CAS No. 586403-02-3
Cat. No. B2977220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
CAS586403-02-3
Molecular FormulaC15H22N6O2
Molecular Weight318.381
Structural Identifiers
SMILESCC(=C)CN1C2=C(N=C1N3CCNCC3)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C15H22N6O2/c1-10(2)9-21-11-12(18(3)15(23)19(4)13(11)22)17-14(21)20-7-5-16-6-8-20/h16H,1,5-9H2,2-4H3
InChIKeyGKENDBWCVUAPGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Why 1,3-Dimethyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 586403-02-3) Is a Sourcing Priority


1,3-Dimethyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (PubChem CID 16813393) is a synthetic xanthine derivative built on a purine-2,6-dione scaffold [1]. It features a unique combination of N1,N3-dimethyl, N7-(2-methylallyl), and C8-(piperazin-1-yl) substituents, placing it within a pharmacologically active region of purine-based chemical space [2]. Unlike many commercial analogs bearing N4-arylpiperazine groups, this compound retains an unsubstituted piperazine NH, offering a derivatizable handle that is absent in its N4-substituted counterparts .

Why Generic Substitution Fails for 1,3-Dimethyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione


Within the 8-(piperazin-1-yl)-xanthine family, seemingly conservative structural changes at N1, N7, or the piperazine N4 position can redirect biological activity between adenosine receptor subtypes (A1, A2A, A2B, A3), DPP-IV inhibition, or phosphodiesterase targets [1]. Evidenced by the fact that 3-methyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 332098-96-1, lacking a N1-methyl group) is reported as a potent and selective A2A adenosine receptor inhibitor, whereas the N1,N3-dimethyl analog of the present compound may exhibit a distinct selectivity or potency profile [2]. Similarly, replacing the unsubstituted piperazine with an N4-phenylpiperazine or N4-methoxyphenylpiperazine group produces compounds with different solubility, basicity, and target engagement characteristics . Blind interchange within this series therefore risks altering both target selectivity and the availability of a free NH handle for downstream conjugation.

Quantitative Evidence Guide: How 1,3-Dimethyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione Differentiates from Closest Analogs


N1-Methylation Differentiates This Compound from the Closest A2A-Active Analog (CAS 332098-96-1)

The target compound bears an N1-methyl group, whereas the closest structurally characterized active analog, 3-methyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 332098-96-1), carries a free N1-H [1]. This methylation eliminates a hydrogen bond donor (HBD count 1 vs. 2), increases calculated lipophilicity (XLogP3 0.7 vs. estimated 0.2–0.4 for the des-methyl analog), and alters the electrostatic surface of the purine core [2]. In adenosine receptor xanthine antagonists, N1-substitution is a critical determinant of subtype selectivity between A1, A2A, A2B, and A3 receptors [3].

Adenosine receptor Structure-activity relationship Xanthine derivatives

Unsubstituted Piperazine NH Provides a Derivatizable Handle Absent in N4-Arylpiperazine Analogs

The target compound features an unsubstituted piperazine (N4-H), whereas commercially available close analogs such as 1,3-dimethyl-7-(2-methylallyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 378216-11-6) and 8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione carry N4-aryl substituents . The free NH in the target compound enables further functionalization via acylation, sulfonylation, reductive amination, or conjugation to linkers, fluorophores, or E3 ligase ligands for PROTAC development [1]. The N4-aryl analogs block this handle entirely, restricting downstream utility.

Piperazine derivatization Chemical biology Tool compound synthesis

N7-(2-methylallyl) Substitution Extends the Scaffold Beyond Simple N7-Methyl Analogs

The target compound carries an N7-(2-methylallyl) group (branched C5 allyl chain), whereas an otherwise identical core structure with N7-methyl is commercially cataloged as WAY-299788 (1,3,7-trimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, CAS 50693-74-8) . The 2-methylallyl substituent introduces a terminal double bond and increases molecular weight by 40.05 Da (318.37 vs. 278.32) and calculated XLogP3 by approximately 0.7–1.0 log units relative to the N7-methyl analog [1]. This modification affects membrane permeability, metabolic stability, and steric occupancy in the N7-binding pocket of adenosine and DPP-IV active sites [2].

Substituent effects Lipophilicity modulation Xanthine SAR

Dual N1,N3-Dimethyl Pattern Provides a Theophylline-Like Core Distinct from 3-Methyl-Only and 7-Unsubstituted Analogs

The target compound incorporates a theophylline-like N1,N3-dimethyl-2,6-dioxopurine nucleus. Among commercially available 8-(piperazin-1-yl)-purine-2,6-diones, at least three distinct N1/N7 substitution patterns exist: (a) N1,N3-dimethyl + N7-(2-methylallyl) (target), (b) N3-methyl-only + N7-(2-methylallyl) (CAS 332098-96-1), and (c) N1,N3-dimethyl + N7-unsubstituted (CAS 54119-57-2) [1]. The N1,N3-dimethyl pattern eliminates two tautomeric forms possible in N1-H/N3-H analogs and produces a single, defined hydrogen-bond acceptor surface on the pyrimidine ring, which can simplify SAR interpretation and improve crystallographic resolution in target-ligand co-structures [2].

Xanthine scaffold Theophylline analog ADME prediction

Optimal Sourcing Scenarios for 1,3-Dimethyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione


Chemical Biology Tool Compound Development via Piperazine NH Conjugation

The free piperazine NH on the target compound enables direct conjugation to biotin, fluorescent dyes (e.g., BODIPY, Alexa Fluor), or PEG linkers without deprotection or scaffold redesign [1]. This contrasts with the N4-phenylpiperazine analog (CAS 378216-11-6) which lacks a reactive amine handle. Researchers developing target-engagement probes (pull-down, CETSA, fluorescence polarization) or PROTAC candidates should source this specific compound as the amine-equipped scaffold rather than any N4-substituted variant.

Adenosine Receptor Subtype Selectivity Profiling: N1,N3-Dimethyl vs. N1-H Series

Given that the 3-methyl-only analog (CAS 332098-96-1) is annotated as a potent A2A inhibitor, sourcing the N1,N3-dimethyl compound enables a systematic head-to-head comparison of N1-methylation effects on A1, A2A, A2B, and A3 receptor binding [2]. The N1,N3-dimethyl pattern is expected to bias selectivity away from A2A (where a free N1-H often contributes to binding) toward alternative adenosine subtypes or non-adenosine targets, making this compound a necessary comparator in xanthine-based GPCR selectivity panels [3].

Structure-Activity Relationship Expansion at the N7 Position

The N7-(2-methylallyl) group provides a built-in olefin for further chemistry (epoxidation, hydroboration, cross-metathesis), enabling rapid generation of N7-diversified libraries from a single scaffold [1]. This synthetic versatility is absent in the N7-methyl analog WAY-299788, where diversification would require de novo synthesis of each N7 variant. Medicinal chemistry teams optimizing N7-substituent effects for DPP-IV inhibition, phosphodiesterase modulation, or adenosine receptor antagonism can use this compound as a central branching intermediate [4].

Physicochemical Comparator for Theophylline-Derived CNS-Penetrant Tool Compounds

With a computed XLogP3 of 0.7 and molecular weight of 318.37, this compound occupies a favorable CNS-accessible property space (MW < 400, ClogP < 3, HBD ≤ 1) [2]. Its lipophilicity is intermediate between the more polar N7-methyl analog WAY-299788 (XLogP3 ≈ 0) and the more lipophilic N4-phenylpiperazine analog (CAS 378216-11-6, MW 394.5, XLogP3 estimated > 2) [1]. This positions the compound as a balanced starting point for CNS-targeted probe development where excessive lipophilicity is associated with increased off-target promiscuity and metabolic liability.

Quote Request

Request a Quote for 1,3-dimethyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.